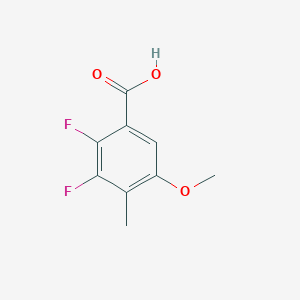

2,3-Difluoro-5-methoxy-4-methylbenzoic acid

描述

2,3-Difluoro-5-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative with a methoxy group at position 5, methyl at position 4, and fluorine atoms at positions 2 and 2. This compound belongs to a class of substituted benzoic acids, where the strategic placement of electron-withdrawing (fluorine) and electron-donating (methoxy) groups modulates its physicochemical properties, such as acidity, solubility, and reactivity.

属性

IUPAC Name |

2,3-difluoro-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUROBCVVJCQNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-5-methoxy-4-methylbenzoic acid generally follows these key steps:

Fluorination: Introduction of fluorine atoms into the aromatic ring is commonly achieved by electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These reagents selectively introduce fluorine atoms at desired positions on the aromatic ring.

Alkylation: The methyl group is introduced via alkylation reactions, typically using alkyl halides (e.g., methyl iodide) in the presence of a base to substitute hydrogen atoms on the aromatic ring.

Methoxylation: The methoxy substituent can be introduced either by methylation of a hydroxy precursor or by direct methoxylation using methanol derivatives under acidic or basic catalysis.

Esterification and Hydrolysis: The carboxylic acid functionality is often introduced or protected by esterification of the corresponding acid or acid chloride, followed by hydrolysis to yield the free acid.

Reaction Conditions: These steps are optimized with respect to temperature, solvent, catalyst, and reaction time to maximize yield and purity. Typical temperatures range from ambient to 70°C, solvents include dichloromethane (DCM), ethyl acetate (EA), and petroleum ether (PE), and bases such as potassium hydroxide are used.

Industrial Preparation Method

An industrially relevant preparation process involves a multi-step synthesis starting from commercially available precursors, such as substituted benzaldehydes or benzoic acid derivatives. The process includes:

Halogenation: Selective fluorination at the 2 and 3 positions on the aromatic ring.

Alkylation: Introduction of the methyl group at the 4-position.

Methoxylation: Incorporation of the methoxy group at the 5-position.

Esterification and Hydrolysis: Conversion of intermediates into esters and subsequent hydrolysis to the target benzoic acid.

The process is controlled under catalytic conditions with optimized temperature and pressure to ensure high yield and high purity of the final product.

Detailed Research Findings from Patent Literature

A closely related compound, 2,3-difluoro-6-methoxybenzoic acid, has a well-documented preparation method that provides insights applicable to this compound synthesis. The method involves:

Starting Material: 2,3-difluoro-6-methoxybenzaldehyde.

Oxidation Reaction: The aldehyde is oxidized to the corresponding benzoic acid using hydrogen peroxide in the presence of potassium hydroxide aqueous solution.

Reaction Conditions: The mixture is heated to 70°C and stirred for approximately 2 hours until completion is confirmed by thin-layer chromatography (TLC).

Workup: The reaction mixture is cooled, extracted with dichloromethane to remove organic impurities, acidified to pH 2 with concentrated hydrochloric acid, and extracted with ethyl acetate.

Purification: The crude product is dried and purified by dissolution in DCM/EA followed by precipitation with petroleum ether repeatedly to obtain a high-purity solid.

Yield and Purity: This method achieves a high yield (~40-50% based on aldehyde) with excellent crystallization and purity suitable for biological and chemical studies.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Fluorination | Selectfluor or N-fluorobenzenesulfonimide | Introduce fluorine atoms | Electrophilic aromatic substitution |

| Alkylation | Methyl iodide + base (e.g., KOH) | Methyl group introduction | Nucleophilic substitution |

| Methoxylation | Methanol derivatives or methylation agents | Methoxy group introduction | May involve acidic/basic catalysis |

| Oxidation | H2O2 + KOH aqueous solution, 70°C, 2 hours | Aldehyde to benzoic acid | Confirm completion by TLC |

| Extraction | DCM, EA | Remove impurities, isolate acid | Multiple extractions for purity |

| Acidification | Concentrated HCl to pH 2 | Protonate carboxylate | Precipitate acid for extraction |

| Purification | Dissolution in DCM/EA + precipitation with PE | Crystallization and purification | Repeated cycles improve purity |

Analytical and Reaction Notes

Reaction Monitoring: TLC is used to monitor reaction progress, especially during oxidation and substitution steps.

Purity Assessment: Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the synthesized compound.

Yield Optimization: Stoichiometric ratios (e.g., 1:6 aldehyde to KOH) and controlled addition rates of reagents like hydrogen peroxide are critical for maximizing yield.

Safety and Environmental Considerations: Use of aqueous media and mild oxidants like hydrogen peroxide reduces environmental impact compared to harsher oxidants.

化学反应分析

Types of Reactions

2,3-Difluoro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

科学研究应用

2,3-Difluoro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Acidity : Fluorine’s electron-withdrawing nature lowers the pKa of benzoic acids compared to unsubstituted analogs. However, the 5-methoxy group (electron-donating) in this compound may slightly counteract this effect, resulting in a higher pKa than 3,4-difluorobenzoic acid .

- This contrasts with 3-methoxy-4-fluorobenzoic acid, which lacks a methyl group and is less lipophilic .

- Synthetic Challenges : Selective fluorination at positions 2 and 3 requires precise reaction conditions, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (). The methyl and methoxy groups may necessitate protective group strategies to avoid side reactions.

生物活性

Overview

2,3-Difluoro-5-methoxy-4-methylbenzoic acid (DFMMA) is an organic compound recognized for its potential biological activity and therapeutic applications. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the benzene ring, which contribute to its unique properties and interactions within biological systems.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 202.15 g/mol

- Structure : The compound features a benzoic acid backbone with specific substitutions that influence its reactivity and biological interactions.

The biological activity of DFMMA primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, while the methoxy and methyl groups influence solubility and metabolic stability. These characteristics make DFMMA a candidate for further exploration in medicinal chemistry.

Antiviral Properties

Research indicates that compounds similar to DFMMA exhibit antiviral activity against various viruses. For instance, studies have shown that derivatives of benzoic acid can inhibit viral replication in cell-based assays, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

DFMMA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of fluorine atoms may enhance enzyme binding, leading to increased inhibition efficiency. This property is particularly relevant in the context of developing therapeutic agents targeting metabolic disorders or cancer.

Study on Antiviral Activity

A study conducted on related compounds demonstrated significant antiviral effects against human adenovirus (HAdV). The research utilized a viral replication assay to evaluate the effectiveness of various benzoic acid derivatives, including those structurally similar to DFMMA. Results indicated that certain derivatives exhibited potent antiviral activity, highlighting the potential of DFMMA in treating viral infections .

Enzyme Interaction Analysis

In another investigation focusing on enzyme interactions, DFMMA was analyzed for its inhibitory effects on specific enzymes critical for cellular metabolism. The study employed kinetic assays to determine the IC50 values, revealing that DFMMA could effectively inhibit target enzymes at low concentrations, thus supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H8F2O3 | Antiviral, enzyme inhibition |

| 2,3-Difluoro-4-methylbenzoic acid | C8H6F2O2 | Moderate antibacterial properties |

| 4-Hydroxybenzoic Acid Derivatives | C7H6O3 | Antifungal and anticancer activities |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Difluoro-5-methoxy-4-methylbenzoic acid, and how are intermediates purified?

- Methodology : A stepwise synthesis is typically employed, starting with selective fluorination of the benzoic acid backbone. For example, fluorination can be achieved using hydrofluoric acid derivatives under reflux conditions (60–80°C) in aprotic solvents like dichloromethane . Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, followed by acid-catalyzed hydrolysis to yield the final product. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Analytical Confirmation : Intermediate and final products are characterized using HPLC (≥98% purity criteria) and H/C NMR (e.g., δ ~3.8 ppm for methoxy protons, aromatic splitting patterns for fluorine coupling) .

Q. How do researchers confirm the regioselectivity of fluorine substitution in this compound?

- Methodology : Regioselectivity is validated using F NMR and X-ray crystallography. For instance, F NMR chemical shifts distinguish between 2- and 3-fluorine positions (typically δ -110 to -125 ppm for aromatic fluorines) . Computational methods like density functional theory (DFT) can predict substitution patterns by comparing calculated vs. observed spectroscopic data .

Q. What are the stability considerations for storing this compound?

- Methodology : The compound is hygroscopic and sensitive to light. Storage recommendations include desiccators (under nitrogen) at -20°C in amber glass vials. Degradation is monitored via periodic HPLC analysis, with特别注意 to hydrolysis of the methoxy group under acidic conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of fluorine activates the benzene ring toward electrophilic substitution, while the methoxy group directs reactions to specific positions (e.g., para to the -OCH group). For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 4-methyl position, as confirmed by H NMR tracking of coupling progress . Kinetic studies under varying temperatures (25–100°C) and catalysts (Pd(PPh)) can quantify activation barriers .

Q. What computational tools are used to predict the biological activity of derivatives of this compound?

- Methodology : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). QSAR models correlate substituent electronegativity (fluorine vs. chlorine) with IC values, leveraging datasets from analogs like 3,5-Difluoro-2-hydroxybenzoic acid . ADMET predictions (SwissADME) evaluate pharmacokinetic profiles .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

- Methodology : Discrepancies arise due to dynamic effects (e.g., rotamers) or solvent-dependent shifts. Advanced techniques include variable-temperature NMR (VT-NMR) to freeze conformational changes and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can differentiate between 2- and 3-fluorine substitution in crowded aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。